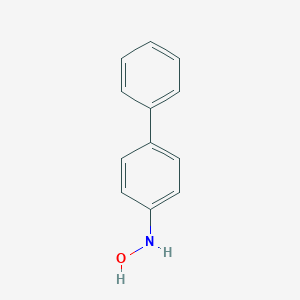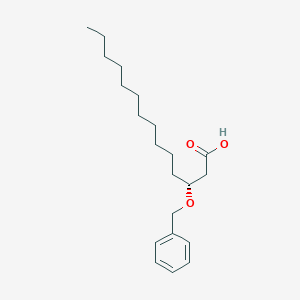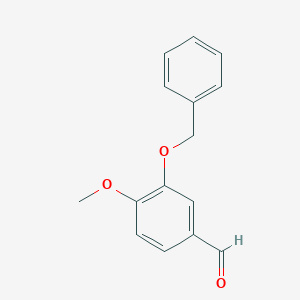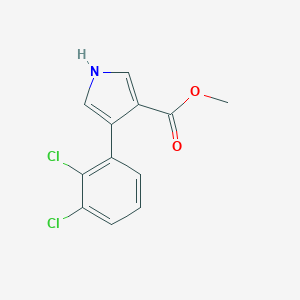
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, commonly known as DCMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. DCMP is a pyrrole derivative that possesses unique chemical and physical properties, making it a promising candidate for further research.
Mecanismo De Acción
DCMP exerts its anti-cancer activity by inducing DNA damage and cell cycle arrest in cancer cells. DCMP binds to the DNA topoisomerase II enzyme and prevents it from unwinding the DNA strands, leading to the accumulation of double-stranded breaks in the DNA. This, in turn, triggers the activation of cell cycle checkpoints, leading to cell cycle arrest and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
DCMP has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. DCMP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMP has several advantages as a research tool, including its high potency, selectivity, and stability. However, DCMP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for DCMP research, including:
1. Development of DCMP-based therapeutics for cancer treatment
2. Investigation of the potential of DCMP as a pesticide for crop protection
3. Study of the molecular mechanisms underlying DCMP's anti-inflammatory and anti-oxidant effects
4. Exploration of the potential of DCMP as a material for the development of novel electronic and optical devices.
In conclusion, DCMP is a promising compound with significant potential for further research in various fields. Its unique chemical and physical properties make it a valuable tool for scientific investigation, and its anti-cancer activity makes it a potential candidate for the development of novel cancer therapeutics.
Aplicaciones Científicas De Investigación
DCMP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that DCMP exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DCMP works by inhibiting the activity of an enzyme called DNA topoisomerase II, which is essential for cancer cell growth and division.
Propiedades
Número CAS |
103999-57-1 |
|---|---|
Nombre del producto |
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
Fórmula molecular |
C12H9Cl2NO2 |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-3-2-4-10(13)11(7)14/h2-6,15H,1H3 |
Clave InChI |
BCUKVCIBZQODNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

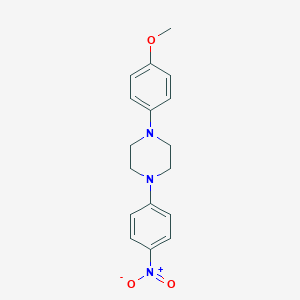
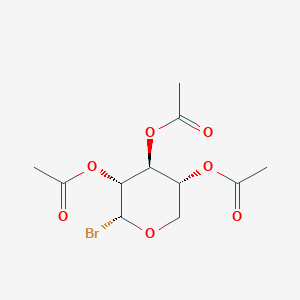
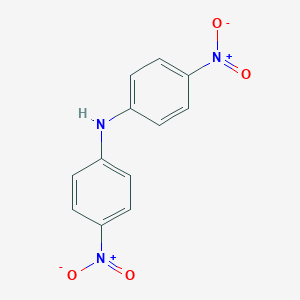

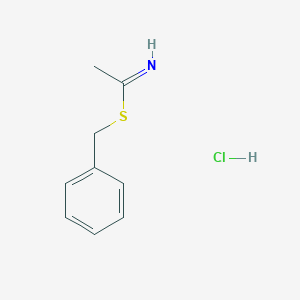
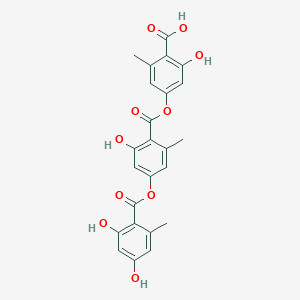
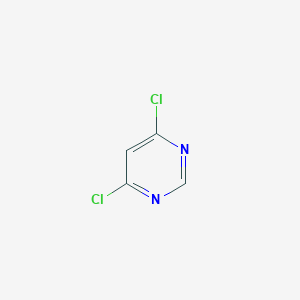
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)



